molecular formula C16H24N4O3 B2603671 N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1251547-47-3

N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide

Cat. No. B2603671
CAS RN: 1251547-47-3
M. Wt: 320.393
InChI Key: HBNQDEHXMWZALX-UHFFFAOYSA-N
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Description

N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide, commonly known as MEOP or MEOP-Oxalamide, is a novel compound that has gained attention in the scientific research community due to its potential applications in various fields.

Mechanism Of Action

MEOP exerts its effects through various mechanisms, including inhibition of histone deacetylase (HDAC) activity, modulation of the dopamine and serotonin systems, and reduction of oxidative stress and inflammation. HDAC inhibition leads to the upregulation of tumor suppressor genes and cell cycle arrest, while modulation of the dopamine and serotonin systems leads to the regulation of mood and behavior. Reduction of oxidative stress and inflammation leads to the protection of neurons and other cells from damage.
Biochemical and Physiological Effects
MEOP has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, regulation of mood and behavior, reduction of oxidative stress and inflammation, and protection of neurons and other cells from damage. MEOP has also been shown to have a low toxicity profile, making it a promising candidate for further research and development.

Advantages And Limitations For Lab Experiments

One of the advantages of MEOP is its low toxicity profile, which makes it a safer alternative to other compounds that may have harmful side effects. Another advantage is its potential use in various fields, including cancer research, neurology, and pharmacology. However, one of the limitations of MEOP is its limited availability, which may hinder its use in large-scale experiments.

Future Directions

There are several future directions for MEOP research, including further studies on its potential as an antipsychotic and anti-anxiety agent, as well as its use in combination with other compounds for cancer treatment. Additionally, further studies are needed to determine the optimal dosage and administration of MEOP for various applications. Overall, MEOP holds promise as a novel compound with potential applications in various fields, and further research is needed to fully explore its potential.

Synthesis Methods

MEOP is synthesized by reacting 3-pyridinecarboxylic acid with N-(2-bromoethyl)-4-methoxyaniline, followed by treatment with oxalyl chloride and N-methylpiperidine. The resulting compound is then purified through column chromatography to obtain MEOP in its pure form.

Scientific Research Applications

MEOP has been studied for its potential application in various fields such as cancer research, neurology, and pharmacology. In cancer research, MEOP has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurology, MEOP has been studied for its potential use as a neuroprotective agent due to its ability to reduce oxidative stress and inflammation. In pharmacology, MEOP has been shown to have potential as an antipsychotic and anti-anxiety agent.

properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N'-pyridin-3-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3/c1-23-10-9-20-7-4-13(5-8-20)11-18-15(21)16(22)19-14-3-2-6-17-12-14/h2-3,6,12-13H,4-5,7-11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNQDEHXMWZALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide

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